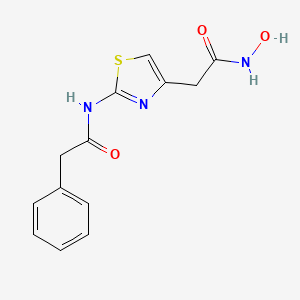

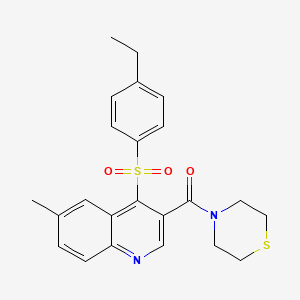

![molecular formula C14H25ClN4O3 B2542143 Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride CAS No. 2171283-82-0](/img/structure/B2542143.png)

Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2171283-82-0 . It has a molecular weight of 332.83 . The IUPAC name for this compound is tert-butyl (1- ( ( (2S,4R)-4-methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-yl)carbamate hydrochloride .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a similar compound, tert-butyl 2- (substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N4O3.ClH/c1-14 (2,3)21-13 (19)16-12-5-6-18 (17-12)9-10-7-11 (20-4)8-15-10;/h5-6,10-11,15H,7-9H2,1-4H3, (H,16,17,19);1H/t10-,11+;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antibiotic Synthesis

Ceftolozane: , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

Palladium-Catalyzed Reactions

Tert-butyl carbamate finds utility in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are essential building blocks in organic synthesis and drug development.

Tetrasubstituted Pyrroles

Functionalized pyrroles play a significant role in medicinal chemistry. Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been employed in the synthesis of tetrasubstituted pyrroles. These pyrroles bear ester or ketone groups at the C-3 position, making them versatile intermediates for further transformations .

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound were not found in the search results, a related compound, tert-butyl 2- (substituted benzamido) phenylcarbamate, was evaluated for in vivo anti-inflammatory activity . This suggests potential future directions in the field of anti-inflammatory drug development.

Propiedades

IUPAC Name |

tert-butyl N-[1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3.ClH/c1-14(2,3)21-13(19)16-12-5-6-18(17-12)9-10-7-11(20-4)8-15-10;/h5-6,10-11,15H,7-9H2,1-4H3,(H,16,17,19);1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQKAWKUKVLZSV-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1)CC2CC(CN2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1)C[C@@H]2C[C@H](CN2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

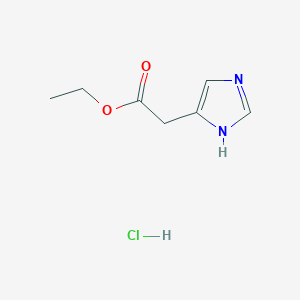

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)

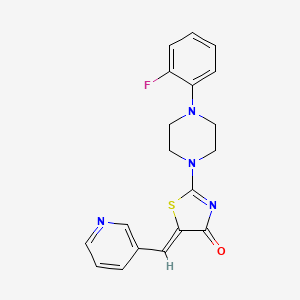

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)

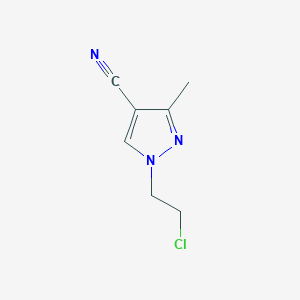

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)